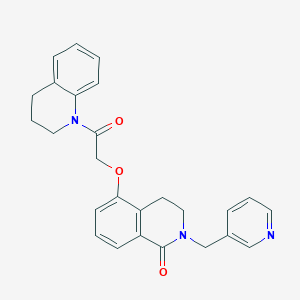

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one," boasts a fascinating chemical structure combining moieties from different classes of organic compounds. This intricate structure indicates its potential versatility in various scientific applications, particularly in fields such as pharmacology, organic synthesis, and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of its three main subunits: the quinolinyl, pyridinyl, and isoquinolinyl moieties. The synthetic route generally involves:

Quinolinyl Intermediate Synthesis

Begin with an appropriate quinoline precursor.

Perform a reduction reaction to form the dihydroquinolin-1(2H)-yl moiety using a reducing agent such as sodium borohydride (NaBH4).

Pyridinyl Intermediate Synthesis

Utilize a pyridine derivative as the starting material.

Employ Friedel-Crafts acylation to introduce the oxoethoxy group, followed by nucleophilic substitution to form the pyridin-3-ylmethyl group.

Isoquinolinyl Intermediate Synthesis

Synthesize the isoquinolinyl derivative by starting from isoquinoline and reducing it to obtain 3,4-dihydroisoquinolin-1(2H)-one.

Final Coupling

Combine the three synthesized intermediates through a series of coupling reactions, facilitated by reagents such as coupling catalysts (e.g., EDCI) to obtain the target compound.

Industrial Production Methods

Industrial production might scale up these reactions using flow chemistry or batch reactors to ensure efficiency and high yield. Careful control of reaction parameters, such as temperature, pressure, and pH, ensures consistency in large-scale synthesis.

化学反应分析

Types of Reactions

Oxidation

This compound can undergo oxidation at the dihydroquinolinyl and dihydroisoquinolinyl sites.

Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction can occur at the oxoethoxy linkage, converting ketone to alcohol.

Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution

Nucleophilic substitution reactions are feasible at the pyridin-3-ylmethyl and oxoethoxy positions.

Reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, CrO3

Reducing Agents: : NaBH4, LiAlH4

Substituents: : Alkyl halides, Acyl chlorides

Major Products Formed

Oxidation: : Quinoline and isoquinoline derivatives

Reduction: : Alcohol derivatives

Substitution: : Functionalized pyridine and quinoline compounds

科学研究应用

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.

Biology

In biological studies, it serves as a probe to investigate enzyme interactions due to its unique structure.

Medicine

Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting neuroreceptors or enzymes involved in disease pathways.

Industry

It may be used in the development of advanced materials or as a component in chemical manufacturing processes.

作用机制

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The unique arrangement of its functional groups allows it to interact with biological macromolecules, influencing pathways involved in cellular processes.

相似化合物的比较

Similar Compounds

3,4-Dihydroquinolin-1(2H)-yl derivatives

Pyridinylmethyl-substituted isoquinolinones

Oxoethoxy-quinoline hybrids

Uniqueness

This compound stands out due to the specific arrangement and combination of its functional groups, enhancing its interaction potential with diverse biological targets and its versatility in chemical synthesis.

Let me know if this opens up new avenues of research or further questions pop up. I'm here to keep you engaged!

生物活性

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one, also known by its CAS number 850908-80-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple heterocyclic rings, which are known to contribute to its biological activity. The presence of both quinoline and isoquinoline moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations against various cancer cell lines have revealed its ability to inhibit cell proliferation effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 6.25 | Induction of apoptosis via AKT pathway |

| MCF-7 (HER2+) | 25 | Inhibition of cyclin D1 and Mcl-1 |

| HeLa | 50 | Downregulation of phosphorylated eIF4E |

The compound was found to significantly decrease cell viability in the MDA-MB-231 triple-negative breast cancer cell line at a low concentration of 6.25 µM , indicating a potent anticancer effect. In contrast, higher concentrations were required to achieve similar effects in other cell lines such as MCF-7 and HeLa .

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation.

- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, such as cyclin D1 and Mcl-1, leading to halted progression through the cell cycle and subsequent cell death.

- Protein Interaction : Molecular docking studies have suggested strong binding affinities with proteins related to cancer progression, including serine/threonine kinase 1 (AKT), indicating a targeted approach to inhibiting tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics with moderate bioavailability. Its toxicity profile appears acceptable based on preliminary evaluations; however, further studies are necessary to fully understand its safety in vivo.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed successfully .

- Comparative Studies : Compounds structurally related to this compound have shown varying degrees of biological activity, highlighting the importance of structural modifications in enhancing anticancer efficacy .

属性

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c30-25(29-14-5-8-20-7-1-2-10-23(20)29)18-32-24-11-3-9-22-21(24)12-15-28(26(22)31)17-19-6-4-13-27-16-19/h1-4,6-7,9-11,13,16H,5,8,12,14-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVAHJWPUZKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。